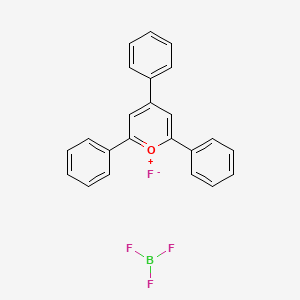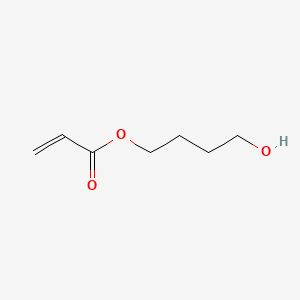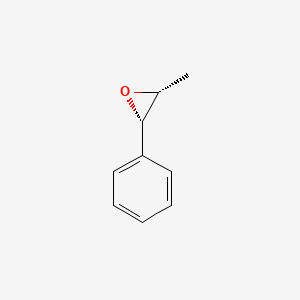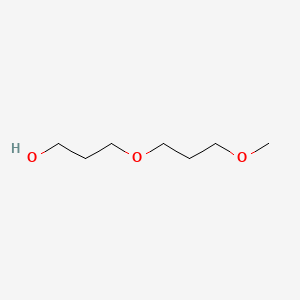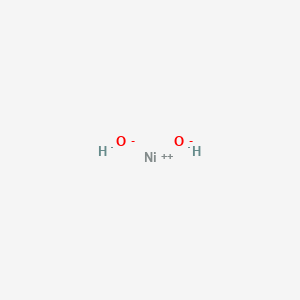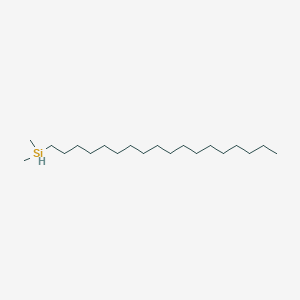
Octadecyldimethylsilane
Vue d'ensemble
Description
Octadecyldimethylsilane is an organosilicon compound with the molecular formula C20H44Si and a molecular weight of 312.66 g/mol . It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ether, toluene, and chloroform . This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Octadecyldimethylsilane is typically synthesized through a silylation reaction. One common method involves the reaction of trichlorosilane with octadecanol in the presence of a catalyst . Another method includes the use of octadecyldimethylchlorosilane or octadecyldimethyl(dimethylamino)silane, which can be grafted onto silica particles using conventional heating or microwave irradiation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale silylation reactions under controlled conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to reduce reaction times while maintaining efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Octadecyldimethylsilane undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly in the presence of catalysts, to form various derivatives.
Common Reagents and Conditions:
Reduction Reactions: Common reagents include transition metal catalysts and hydrosilanes.
Substitution Reactions: Catalysts such as hexamethyldisilazane are often used to facilitate these reactions.
Major Products: The major products formed from these reactions include various organosilicon derivatives that are used in further chemical synthesis and industrial applications .
Applications De Recherche Scientifique
Octadecyldimethylsilane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of octadecyldimethylsilane primarily involves its ability to act as a reducing agent. The polarization of the Si-H bond results in a hydridic hydrogen, which facilitates the reduction of various organic functional groups . This property makes it a valuable reagent in selective reduction reactions.
Comparaison Avec Des Composés Similaires
Triethylsilane: Similar to octadecyldimethylsilane but with a lower boiling point and different applications.
Octadecyldimethylchlorosilane: Used in similar grafting reactions but with different reactivity due to the presence of chlorine.
Octadecyldimethyl(dimethylamino)silane: More efficient in certain grafting reactions compared to this compound.
Uniqueness: this compound is unique due to its specific molecular structure, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications requiring surface modification and selective reductions .
Propriétés
IUPAC Name |
dimethyl(octadecyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFNVHQEUQDKSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B7801008.png)
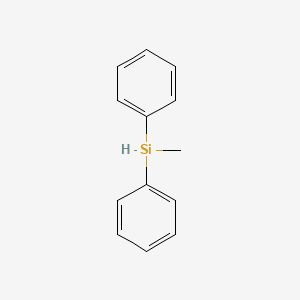

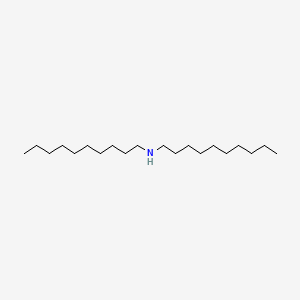
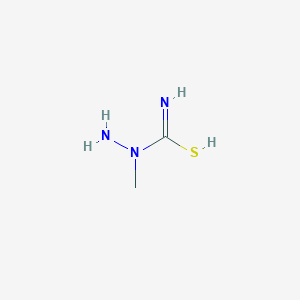
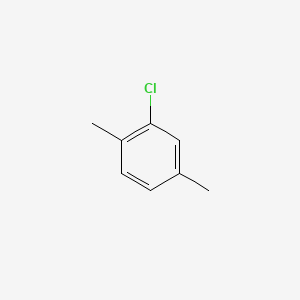
![disodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B7801039.png)
![sodium;(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;hydrate](/img/structure/B7801044.png)
